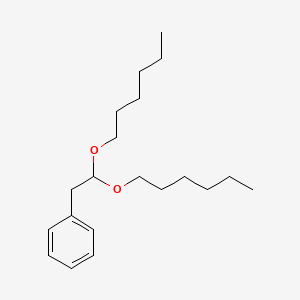
(2,2-Bis(hexyloxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Bis(hexyloxy)ethyl)benzene is an organic compound with the molecular formula C20H34O2 It is characterized by the presence of two hexyloxy groups attached to an ethyl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(hexyloxy)ethyl)benzene typically involves the reaction of benzene with 2,2-bis(hexyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(2,2-Bis(hexyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted benzene derivatives.
Scientific Research Applications
(2,2-Bis(hexyloxy)ethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Bis(hexyloxy)ethyl)benzene involves its interaction with molecular targets and pathways. The hexyloxy groups and the benzene ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical and physiological processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Bis(methoxy)ethyl)benzene
- (2,2-Bis(ethoxy)ethyl)benzene
- (2,2-Bis(butyloxy)ethyl)benzene
Uniqueness
(2,2-Bis(hexyloxy)ethyl)benzene is unique due to its longer hexyloxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties may include altered solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these characteristics are advantageous.
Properties
CAS No. |
93981-54-5 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2,2-dihexoxyethylbenzene |
InChI |
InChI=1S/C20H34O2/c1-3-5-7-12-16-21-20(22-17-13-8-6-4-2)18-19-14-10-9-11-15-19/h9-11,14-15,20H,3-8,12-13,16-18H2,1-2H3 |
InChI Key |
LAWXVKVDOJTUAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(CC1=CC=CC=C1)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















